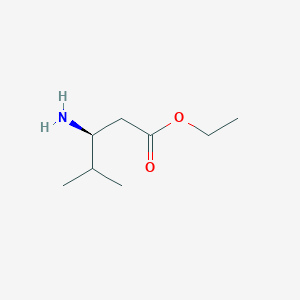

(S)-3-Amino-4-methylpentanoic acid ethyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl (3S)-3-amino-4-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-4-11-8(10)5-7(9)6(2)3/h6-7H,4-5,9H2,1-3H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEXXWHOBPJEQJJ-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@@H](C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-3-Amino-4-methylpentanoic acid ethyl ester: A Key Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Amino-4-methylpentanoic acid ethyl ester, a chiral β-amino ester, has emerged as a molecule of significant interest within the pharmaceutical industry. Its structural resemblance to the neurotransmitter γ-aminobutyric acid (GABA), combined with a specific stereochemical configuration, positions it as a crucial intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed methodologies for its synthesis and characterization, and insights into its primary applications, with a particular focus on its role in the development of anticonvulsant and analgesic drugs.

Physicochemical Properties

This compound, also known by its CAS Number 142342-78-7, is a derivative of β-leucine.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₇NO₂ | [2] |

| Molecular Weight | 159.23 g/mol | [2] |

| Appearance | Expected to be a liquid or low-melting solid | Inferred from similar compounds |

| Boiling Point | Not experimentally determined in searches | |

| Melting Point | Not experimentally determined in searches | |

| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, and DMSO.[3][4] | Inferred from structural similarity |

Synthesis and Manufacturing

The synthesis of this compound is intrinsically linked to the production of Pregabalin. A common and efficient route involves the reduction of its cyano precursor, (S)-3-cyano-5-methylhexanoic acid ethyl ester.

Key Synthetic Pathway: Reduction of a Cyano Intermediate

This method is favored for its stereospecificity, ensuring the desired (S)-enantiomer is produced with high purity.

Caption: Synthetic pathway from the cyano precursor.

Experimental Protocol: Catalytic Hydrogenation

-

Reactor Setup: A high-pressure hydrogenation reactor is charged with (S)-3-cyano-5-methylhexanoic acid ethyl ester and a suitable solvent, typically ethanol or methanol.

-

Catalyst Addition: A catalytic amount of Raney Nickel or a palladium-on-carbon (Pd/C) catalyst is added to the mixture.[5][6] The choice of catalyst can influence reaction conditions and efficiency.

-

Hydrogenation: The reactor is sealed and purged with nitrogen before being pressurized with hydrogen gas. The reaction mixture is then stirred at a controlled temperature and pressure until the reduction of the nitrile group is complete.

-

Work-up: Upon completion, the catalyst is carefully filtered off. The solvent is then removed under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation to obtain the final product with high purity.

Rationale for Experimental Choices: The use of catalytic hydrogenation is a well-established and scalable method for the reduction of nitriles to primary amines. Raney Nickel and Pd/C are preferred catalysts due to their high activity and selectivity, minimizing the formation of byproducts. The reaction is typically carried out in alcoholic solvents due to the good solubility of the starting material and product.

Spectroscopic and Analytical Characterization

The structural confirmation of this compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester group (a triplet and a quartet), the protons on the carbon backbone, the amino group, and the isopropyl group. The chemical shifts and coupling patterns provide a detailed map of the proton environment within the molecule.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the eight carbon atoms in the molecule. The carbonyl carbon of the ester will appear significantly downfield (typically in the 170-180 ppm region).[7]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands confirming the presence of key functional groups.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H stretch (amine) | 3300-3500 (broad) |

| C-H stretch (alkane) | 2850-3000 |

| C=O stretch (ester) | 1735-1750 |

| C-O stretch (ester) | 1000-1300 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) would be expected at m/z = 159.23. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₂CH₃) and cleavage at the alpha-carbon to the carbonyl group.[8][9]

Applications in Drug Development

The primary and most significant application of this compound is as a key chiral intermediate in the synthesis of Pregabalin .

Role in Pregabalin Synthesis

Pregabalin, marketed under the trade name Lyrica, is an anticonvulsant and analgesic drug used to treat epilepsy, neuropathic pain, and fibromyalgia. The (S)-enantiomer of 3-(aminomethyl)-5-methylhexanoic acid is the active form of the drug. The synthesis of Pregabalin from this compound typically involves the hydrolysis of the ester group to the corresponding carboxylic acid, followed by a Hoffman rearrangement or a similar synthetic transformation to introduce the aminomethyl group.

Caption: Role as a key intermediate in Pregabalin synthesis.

The use of this specific chiral intermediate is crucial for producing the enantiomerically pure API, which is essential for its therapeutic efficacy and safety profile.

Reactivity and Stability

This compound is a relatively stable compound under standard laboratory conditions. However, as an ester, it is susceptible to hydrolysis, particularly in the presence of strong acids or bases. The primary amine group imparts basic properties to the molecule and can react with acids to form ammonium salts. For long-term storage, it is advisable to keep the compound in a cool, dry, and inert atmosphere to prevent degradation.

Conclusion

This compound is a vital chiral building block in modern pharmaceutical synthesis. Its well-defined stereochemistry and functional groups make it an ideal precursor for the enantioselective synthesis of complex drug molecules like Pregabalin. A thorough understanding of its chemical properties, synthetic routes, and analytical characterization is paramount for researchers and scientists engaged in the development and manufacturing of these life-saving therapeutics. The methodologies outlined in this guide provide a solid foundation for the efficient and controlled utilization of this important chemical entity.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12859677, Ethyl 3-amino-4-methylpentanoate. [Link]

-

PrepChem. Synthesis of ethyl 3-methyl-4-pentenoate. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 102538597, Ethyl 3-amino-2-cyano-4-methylpentanoate. [Link]

-

Chemguide. Mass Spectra - Fragmentation Patterns. [Link]

-

Xia, H., Zhang, Y., Pavlov, J., & Attygalle, A. B. (2016). Competitive homolytic and heterolytic decomposition pathways of gas-phase negative ions generated from aminobenzoate esters. Journal of the American Society for Mass Spectrometry, 27(6), 1029-1037. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Organic Syntheses. 3-Methylpentanoic acid. [Link]

-

Chegg. In the mass spectrum of ethyl 4-methylpentanoate. [Link]

-

Jakovljević, K., et al. (2024). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 29(19), 4589. [Link]

-

NIST. Ethyl 3-amino-4,4,4-trifluorocrotonate. [Link]

-

University of Arizona. Mass Spectrometry - Examples. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 193411, beta-Leucine. [Link]

-

Kataoka, M., et al. (2001). Synthesis of optically pure ethyl (S)-4-chloro-3-hydroxybutanoate by Escherichia coli transformant cells coexpressing the carbonyl reductase and glucose dehydrogenase genes. Applied and Environmental Microbiology, 67(5), 2326-2330. [Link]

-

Arai, T., et al. (2015). Catalytic hydrogenation of amino acids to amino alcohols with complete retention of configuration. Chemical Communications, 51(25), 5344-5347. [Link]

-

Chamoin, S., et al. (2004). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA, 58(3), 144-148. [Link]

-

Vapourtec. Hydrogenation. [Link]

-

FooDB. Showing Compound Ethyl 4-methylpentanoate (FDB009400). [Link]

-

DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]

-

Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. 29.10 ¹³C NMR Spectroscopy. [Link]

-

Kálai, T., & Hideg, K. (2000). Improvement of a Critical Intermediate Step in the Synthesis of a Nitroxide-Based Spin-Labeled Deoxythymidine Analog. Molecules, 5(12), 1244-1248. [Link]

-

Szałek, E., et al. (2023). TG-DSC and TG-FTIR Studies of Annelated Triazinylacetic Acid Ethyl Esters—Potential Anticancer Agents. Molecules, 28(4), 1696. [Link]

-

Kim, M. S., et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Pharmaceutics, 13(1), 93. [Link]

-

Juncosa, J. I., et al. (2020). Mechanism-Based Design of 3-Amino-4-Halocyclopentenecarboxylic Acids as Inactivators of GABA Aminotransferase. Journal of the American Chemical Society, 142(3), 1265-1277. [Link]

-

Reddy, K. L., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1051-1057. [Link]

-

Das, K., & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 25A, 136-139. [Link]

-

Wang, Y., et al. (2021). Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. Journal of Medicinal Chemistry, 64(2), 1083-1101. [Link]

-

Bîcu, E., et al. (2014). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia, 62(4), 738-747. [Link]

-

Seebach, D., et al. (1987). YEAST REDUCTION OF ETHYL ACETOACETATE: (S)-(+)-ETHYL 3-HYDROXYBUTANOATE. Organic Syntheses, 65, 1. [Link]

Sources

- 1. Ethyl 3-amino-4-methylbenzoate | CAS#:917391-29-8 | Chemsrc [chemsrc.com]

- 2. Ethyl 3-amino-4-methylpentanoate | C8H17NO2 | CID 12859677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 5. vapourtec.com [vapourtec.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Stereoselective Synthesis of (S)-3-Amino-4-methylpentanoic Acid Ethyl Ester

Abstract

(S)-3-Amino-4-methylpentanoic acid ethyl ester is a pivotal chiral building block in the synthesis of various pharmaceutically active compounds, most notably as a key intermediate for the anticonvulsant drug Pregabalin. The stereochemistry at the C3 position is critical for its biological activity, necessitating highly stereoselective synthetic strategies. This in-depth technical guide provides a comprehensive overview of the core synthetic pathways for obtaining the (S)-enantiomer of 3-amino-4-methylpentanoic acid ethyl ester. We will delve into the mechanistic underpinnings of asymmetric synthesis, resolution of racemates, and biocatalytic methods. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of a Chiral β-Amino Ester

β-Amino acids and their derivatives are fundamental components in the architecture of numerous biologically active molecules, including peptides and small molecule pharmaceuticals.[1] (S)-3-Amino-4-methylpentanoic acid and its esters are of particular interest due to their structural relation to γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system. The controlled, enantioselective synthesis of these compounds is a subject of intense research, driven by the demand for optically pure active pharmaceutical ingredients (APIs). This guide will explore the primary methodologies to achieve high enantiopurity for the title compound, a critical precursor in several industrial syntheses.

Strategic Approaches to Enantioselective Synthesis

The synthesis of a single enantiomer of a chiral molecule can be broadly categorized into three main strategies:

-

Asymmetric Synthesis: Building the desired stereocenter from a prochiral precursor using a chiral catalyst, reagent, or auxiliary.

-

Resolution: Separating a racemic mixture of the target molecule or a precursor into its constituent enantiomers.

-

Chiral Pool Synthesis: Utilizing a readily available, enantiomerically pure natural product as a starting material.

This guide will focus on the most prevalent and industrially scalable of these: asymmetric synthesis and resolution, with a discussion on the burgeoning field of biocatalysis which often combines elements of both.

Asymmetric Synthesis Pathways

Asymmetric synthesis offers the most elegant and atom-economical approach to chiral molecules by directly creating the desired stereoisomer.[2] Several powerful methods have been developed for the synthesis of chiral β-amino esters.

Asymmetric Conjugate Addition (Aza-Michael Reaction)

The aza-Michael reaction, the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone for the synthesis of β-amino carbonyl derivatives.[3]

One effective strategy involves the use of a chiral auxiliary to direct the stereochemical outcome of the reaction. (S,S)-(+)-pseudoephedrine has proven to be a highly effective chiral auxiliary in this context.[3]

Workflow:

Figure 2: General Scheme for Catalytic Asymmetric Hydroamination.

Key Advantages:

-

Atom Economy: Catalytic in nature, requiring only a small amount of the chiral ligand and copper source.

-

Directness: Provides a direct route to the β-amino ester from a readily available α,β-unsaturated ester. [1]

Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful and widely used industrial method for the synthesis of chiral compounds. For β-amino esters, this typically involves the hydrogenation of a prochiral enamine or a related unsaturated precursor.

The synthesis of (S)-Pregabalin often utilizes a key intermediate, (S)-3-cyano-5-methylhexanoic acid ethyl ester, which can be produced via asymmetric hydrogenation of a corresponding unsaturated cyano-ester. [4][5]A similar strategy can be applied to generate the target molecule of this guide.

Workflow:

Figure 3: Asymmetric Hydrogenation of an Enamine Precursor.

Causality of Experimental Choices:

-

The choice of chiral phosphine ligand (e.g., Me-DuPHOS) is critical. The ligand coordinates to the rhodium center, creating a chiral environment that directs the delivery of hydrogen to one face of the double bond. [4]* The substrate, a β-enamino ester, is synthesized from the corresponding β-keto ester.

-

Hydrogen pressure and temperature are optimized to achieve high conversion and enantioselectivity. [6]

Method Chiral Source Typical ee/de Advantages Disadvantages Chiral Auxiliary Aza-Michael (S,S)-(+)-pseudoephedrine >95% de [3] High diastereoselectivity, recoverable auxiliary. Stoichiometric use of chiral auxiliary, multi-step process. Catalytic Hydroamination Chiral Ligand (e.g., phosphine) High ee [1] Catalytic, atom-economical, direct. May require specialized ligands and reagents. | Asymmetric Hydrogenation | Chiral Catalyst (e.g., Rh-DuPHOS) | >99% ee [4]| High enantioselectivity, industrially scalable. | Requires high-pressure equipment, catalyst can be expensive. |

Table 1: Comparison of Asymmetric Synthesis Methods.

Resolution of Racemic Mixtures

Resolution strategies involve the synthesis of a racemic mixture of the target compound or a precursor, followed by separation of the enantiomers. While often less efficient than asymmetric synthesis, resolution can be a practical approach, especially when a cost-effective method for racemate synthesis is available. [7]

Enzymatic Kinetic Resolution

Biocatalysts, particularly enzymes like lipases and esterases, can exhibit high enantioselectivity, making them excellent tools for kinetic resolution. [8][9]In a kinetic resolution, the enzyme preferentially reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer from the product.

Workflow for Enzymatic Resolution:

Figure 4: Enzymatic Kinetic Resolution via N-acylation.

Causality of Experimental Choices:

-

Candida antarctica lipase B (CALB) is a widely used and robust enzyme that can selectively acylate the (R)-enantiomer of a β-amino ester. [10]* By allowing the reaction to proceed to approximately 50% conversion, the unreacted (S)-enantiomer can be isolated with high enantiomeric excess.

-

The acylated (R)-enantiomer can be easily separated from the unreacted (S)-amino ester by standard chromatographic or extraction techniques.

Experimental Protocol (General Procedure): [10]1. Racemic ethyl 3-amino-4-methylpentanoate is dissolved in an appropriate organic solvent (e.g., butyl butanoate, which can also act as the acyl donor). 2. Immobilized lipase (e.g., Novozym 435) is added to the solution. 3. The suspension is stirred at a controlled temperature (e.g., 40-50 °C). 4. The reaction progress is monitored by chromatography (GC or HPLC) until approximately 50% conversion is reached. 5. The enzyme is filtered off, and the mixture is separated to isolate the unreacted (S)-ester.

Diastereomeric Salt Formation

This classical resolution method involves reacting the racemic amino acid (obtained by hydrolysis of the ester) with a chiral resolving agent, typically a chiral acid or base, to form a pair of diastereomeric salts. These diastereomers have different physical properties (e.g., solubility) and can be separated by fractional crystallization.

Key Considerations:

-

The choice of resolving agent is crucial for efficient separation.

-

This method can be labor-intensive and may require multiple recrystallization steps to achieve high optical purity.

Conclusion and Future Outlook

The synthesis of enantiomerically pure this compound is a well-explored area, driven by its importance as a pharmaceutical intermediate. Asymmetric synthesis, particularly through catalytic methods like asymmetric hydrogenation and conjugate addition, offers the most efficient and scalable routes. These methods provide high enantioselectivity and are often preferred in industrial settings.

Biocatalysis is an increasingly important tool, offering environmentally friendly conditions and exceptional selectivity. The use of ene-reductases and lipases for the synthesis of pregabalin intermediates highlights the potential of these methods. [8]Future research will likely focus on the development of novel, more active, and selective catalysts (both chemical and biological) to further improve the efficiency, cost-effectiveness, and sustainability of these synthetic pathways.

References

-

Palomo, C., Oiarbide, M., González-Rego, M. C., Sharma, A. K., García, J. M., Linden, A., & Esnal, I. (2004). Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary. The Journal of Organic Chemistry, 69(12), 4126–4136. [Link]

-

Lee, J. C. H., & Buchwald, S. L. (2015). Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. Journal of the American Chemical Society, 137(13), 4474–4479. [Link]

- Duggan, M. E., Hutchinson, J. H., & Gámez, M. E. (2001). Method for the preparation of a chiral-beta-amino ester.

-

Verkade, J. G. M., & Kolla, C. S. (2011). Stereoselective and efficient synthesis of (S)-pregabalin from D-mannitol. ResearchGate. [Link]

-

Guizzetti, S., Benaglia, M., Bonsignore, M., Raimondi, L., & Celentano, G. (2010). Triclorosilane-mediated stereoselective synthesis of β-amino esters and their conversion to highly enantiomerically enriched β-lactams. Organic & Biomolecular Chemistry, 8(24), 5649–5656. [Link]

-

Li, G., Wang, Y., Zhang, X., & Tang, L. (2024). A Highly Stereoselective and Efficient Biocatalytic Synthesis of Chiral Syn-Aryl β-Hydroxy α-Amino Esters. ACS Catalysis, 14, 15856–15864. [Link]

-

Chaplin, J. A., De Vlieger, J. S., De-Takats, D., Hall, M., & Toczko, M. A. (2013). Evaluation of Several Routes to Advanced Pregabalin Intermediates: Synthesis and Enantioselective Enzymatic Reduction Using Ene-Reductases. Organic Process Research & Development, 17(12), 1545–1552. [Link]

-

Kim, B. M., & So, S. M. (2005). Practical enantioselective synthesis of beta-substituted-beta-amino esters. The Journal of Organic Chemistry, 70(14), 5781–5784. [Link]

- Hutchinson, J. H., & Gámez, M. E. (1999). Synthesis of chiral beta amino acids.

-

Organic Chemistry Portal. (n.d.). β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. . [Link]

-

Vinigari, K., Murugan, R. N., Noorjahan, M., & Mangatayaru, K. G. (2018). An Efficient and Stereoselective Synthesis of S-(+)-Pregabalin Using a Chiral Auxiliary Reagent. International Journal of Chemical Sciences, 16(1), 246. [Link]

-

Drugs of the Future. (n.d.). Pregabalin. Prous Science. [Link]

-

Zhang, Z., Feng, Y., & Xu, J.-H. (2025). Crystal Structure of EstZF172 Catalyzing Stereoselectively (R)-CNDE in Pregabalin Biosynthesis. ACS Omega, 10(22), 25687–25695. [Link]

-

Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. . [Link]

-

Kadyrov, R., & Riermeier, T. H. (2005). Synthesis of chiral β2-amino acids by asymmetric hydrogenation. ResearchGate. [Link]

-

PrepChem. (n.d.). Synthesis of ethyl 3-methyl-4-pentenoate. . [Link]

- Deshmukh, A. R. A., & Shinde, S. L. (2011). Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (s).

-

Liu, P., & Silverman, R. B. (2018). Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase. Journal of the American Chemical Society, 140(13), 4684–4693. [Link]

-

LibreTexts Chemistry. (2024). 26.4: Synthesis of Amino Acids. chem.libretexts.org. [Link]

- Röper, J., & Thoma, M. (2005). Method for producing 3-amino-4,4,4-trifluorocrotonic acid esters.

-

Organic Syntheses. (n.d.). 3-methylpentanoic acid. . [Link]

- Wang, W. (Ed.). (2005). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Asymmetric Synthesis and Applications of α-Amino Acids (pp. 317-345). Springer.

-

Yoshioka, M., & Umezawa, H. (1984). (2S,3S,4R)-4-Amino-3-hydroxy-2-methylvalerate. Synthesis of an amino acid constituent of bleomycin from L-rhamnose. The Journal of Organic Chemistry, 49(18), 3323–3326. [Link]

-

Ghosh, A. K. (n.d.). New Asymmetric Synthesis Research. Purdue University. [Link]

-

Soloshonok, V. A., & Belokon, Y. N. (2020). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Molecules, 25(12), 2777. [Link]

-

Macmillan, D. W. C. (2006). Asymmetric Synthesis Enabled by Metal-Free Catalysis. Macmillan Group. [Link]

-

PubChem. (n.d.). 3-Amino-2-ethyl-4-methylpentanoic acid. pubchem.ncbi.nlm.nih.gov. [Link]

-

PubChem. (n.d.). Ethyl 3-amino-4-methylpentanoate. pubchem.ncbi.nlm.nih.gov. [Link]

-

Forró, E., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(20), 3249–3253. [Link]

-

Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. . [Link]

Sources

- 1. Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. renyi.hu [renyi.hu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. homesitetask.zbjimg.com [homesitetask.zbjimg.com]

- 6. researchgate.net [researchgate.net]

- 7. EP1156999B1 - Method for the preparation of a chiral-beta-amino ester - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Crystal Structure of EstZF172 Catalyzing Stereoselectively (R)‑CNDE in Pregabalin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

(S)-3-Amino-4-methylpentanoic acid ethyl ester literature review

This technical guide details the synthesis, properties, and applications of (S)-3-Amino-4-methylpentanoic acid ethyl ester , a critical

Synthesis, Properties, and Applications in Medicinal Chemistry[1]

Executive Summary & Molecule Profile

This compound (often handled as the hydrochloride salt) is the ethyl ester of

Chemical Identity

| Property | Detail |

| IUPAC Name | Ethyl (3S)-3-amino-4-methylpentanoate |

| Common Names | L- |

| CAS Number | 864871-50-1 (Hydrochloride); 40469-85-0 (Parent Acid) |

| Molecular Formula | |

| Molecular Weight | 159.23 g/mol (Free base); 195.69 g/mol (HCl salt) |

| Stereochemistry | (S)-enantiomer (derived from L-Valine homologation) |

Structural Logic & Significance

To understand the utility of this molecule, one must distinguish its lineage. Although frequently termed "

-

-Valine: 2-amino-3-methylbutanoic acid (Isopropyl group at

-

Target Molecule: 3-amino-4-methylpentanoic acid (Isopropyl group at

-position).

Why this matters: The insertion of a methylene (

Synthesis Protocol: The Arndt-Eistert Homologation

The most authoritative and scalable route to this compound is the Arndt-Eistert homologation starting from N-Boc-L-Valine . This pathway preserves stereochemical integrity and allows for the direct formation of the ethyl ester via a Wolff rearrangement in ethanol.

Reaction Workflow Diagram

Figure 1: Step-wise synthesis via Arndt-Eistert homologation. The Wolff rearrangement in ethanol directly yields the ethyl ester.

Detailed Methodology

Safety Warning: Diazomethane (

Step 1: Activation (Mixed Anhydride Formation)

-

Reagents: N-Boc-L-Valine (1.0 eq), Isobutyl chloroformate (1.1 eq), N-methylmorpholine (NMM, 1.1 eq).

-

Solvent: Anhydrous THF.

-

Protocol: Dissolve N-Boc-L-Valine in THF under

. Cool to -15°C. Add NMM followed by dropwise addition of isobutyl chloroformate. Stir for 15 minutes to form the mixed anhydride.

Step 2: Diazoketone Synthesis

-

Reagents: Diazomethane (approx. 2.5 eq in

). -

Protocol: Filter the precipitated NMM salts (rapidly) or cannulate the supernatant directly into a cold (0°C) solution of diazomethane. Stir for 1 hour at 0°C, then allow to warm to room temperature overnight.

-

Workup: Quench excess diazomethane with dilute acetic acid or a stream of

. Wash with saturated

Step 3: Wolff Rearrangement (Esterification)

-

Reagents: Silver benzoate (0.1 eq), Triethylamine (1.0 eq), Anhydrous Ethanol (Solvent/Reactant).

-

Mechanism: The silver catalyst promotes loss of

to form a carbene, which rearranges to a ketene. The ketene is immediately trapped by ethanol. -

Protocol: Dissolve the diazoketone in anhydrous ethanol. Add triethylamine.[1] Add silver benzoate solution (in

) dropwise while excluding light, or use sonication to accelerate. Evolution of -

Purification: Filter through Celite to remove silver. Concentrate in vacuo. Purify via flash chromatography (Hexane/EtOAc) to isolate Ethyl (S)-3-(Boc-amino)-4-methylpentanoate .

Step 4: Deprotection (Salt Formation)

-

Reagents: 4M HCl in Dioxane.

-

Protocol: Dissolve the Boc-protected intermediate in dry dioxane. Add 4M HCl/Dioxane (5 eq). Stir at RT for 2 hours.

-

Isolation: Concentrate to dryness or precipitate with diethyl ether to yield This compound hydrochloride as a white solid.

Analytical Validation

Trustworthy synthesis requires rigorous validation. The following data points confirm the identity of the product.

Nuclear Magnetic Resonance (NMR)

-

NMR (400 MHz, DMSO-

-

8.15 (br s, 3H,

-

4.08 (q, J=7.1 Hz, 2H,

-

3.35 (m, 1H,

-

2.65 (dd, 1H,

-

2.48 (dd, 1H,

-

1.85 (m, 1H,

-

1.18 (t, J=7.1 Hz, 3H,

-

0.92 (d, 6H,

-

8.15 (br s, 3H,

Quality Control Parameters

-

Chiral Purity: >98% ee (Determined via Chiral HPLC, typically Chiralpak AD-H column).

-

Residual Solvent: Ethanol < 5000 ppm.

-

Appearance: White to off-white hygroscopic solid (HCl salt).

Applications in Drug Discovery

The ethyl ester functionality serves two primary roles: it acts as a protecting group during peptide synthesis and as a prodrug moiety to enhance lipophilicity.

-Peptide Foldamers

(S)-3-Amino-4-methylpentanoic acid residues favor the formation of 3

-

Stability: The

-amino acid backbone is unrecognizable to common peptidases (trypsin, pepsin), extending the half-life of therapeutic peptides from minutes to hours/days. -

Self-Assembly: Used in the design of nanomaterials and antimicrobial peptides that disrupt bacterial membranes without lysing mammalian cells.

Pharmaceutical Intermediates

This molecule is a key intermediate in the synthesis of:

-

Neprilysin Inhibitors: For heart failure treatments.

-

Integrin Antagonists: Where the

-amino acid mimics the Asp-X motif.

Figure 2: Functional utility of the target molecule in medicinal chemistry.

References

-

Podlech, J., & Seebach, D. (1995).

-Amino Acids from -

Sigma-Aldrich. "Ethyl 3-amino-4-methylpentanoate hydrochloride Product Page."[2] SigmaAldrich.com. Link

-

PubChem. "Ethyl 3-amino-4-methylpentanoate - Compound Summary."[3][4] National Library of Medicine.[3][4] Link

-

Cheng, R. P., et al. (2001). "

-Peptides: From Structure to Function." Chemical Reviews. Link -

BenchChem. "Synthetic Methods of

-Amino Acid Esters." BenchChem Technical Guides. Link

Sources

- 1. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 2. (S)-3-amino-4-methyl-pentanoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. Ethyl 3-amino-2-cyano-4-methylpentanoate | C9H16N2O2 | CID 102538597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 3-amino-4-methylpentanoate | C8H17NO2 | CID 12859677 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to (S)-3-Amino-4-methylpentanoic Acid Ethyl Ester

This technical guide provides an in-depth analysis of the spectral data for (S)-3-Amino-4-methylpentanoic acid ethyl ester, a chiral β-amino acid derivative of interest in pharmaceutical and chemical synthesis. As a key building block, its unambiguous structural confirmation is paramount. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, moving beyond mere data presentation to explain the underlying principles and experimental considerations that ensure data integrity and reliable interpretation.

Introduction to this compound

(S)-3-Amino-4-methylpentanoic acid, also known as β-leucine, is a non-proteinogenic β-amino acid.[1] Its ethyl ester derivative is a valuable chiral intermediate in the synthesis of various biologically active molecules. The precise characterization of this compound is crucial for quality control, reaction monitoring, and ensuring the stereochemical integrity of downstream products. Spectroscopic techniques are the cornerstone of this characterization, each providing a unique piece of the structural puzzle. This guide will delve into the expected spectral signatures of this molecule and the rationale behind their interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

Experimental Protocol: ¹H NMR Spectroscopy

The acquisition of a high-quality ¹H NMR spectrum is contingent on meticulous sample preparation and instrument setup. The following protocol is designed to yield a high-resolution spectrum suitable for detailed analysis.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; CDCl₃ is often a good first choice for non-polar to moderately polar compounds.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks to determine the relative number of protons corresponding to each signal.

-

Predicted ¹H NMR Spectral Data and Interpretation

Based on established chemical shift principles and predictive algorithms, the following ¹H NMR spectrum is expected for this compound in CDCl₃.[2]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -CH₃ (ethyl) | 1.25 | Triplet | 3H | 7.1 |

| -CH(CH₃)₂ (isopropyl) | 0.90 | Doublet | 3H | 6.8 |

| -CH(CH₃)₂ (isopropyl) | 0.92 | Doublet | 3H | 6.8 |

| -CH(CH₃)₂ (isopropyl) | 1.75 | Multiplet | 1H | - |

| -CH₂-C=O | 2.35 | Doublet of Doublets | 1H (diastereotopic) | 15.0, 8.0 |

| -CH₂-C=O | 2.45 | Doublet of Doublets | 1H (diastereotopic) | 15.0, 5.0 |

| -CH(NH₂) | 3.15 | Multiplet | 1H | - |

| -O-CH₂- (ethyl) | 4.12 | Quartet | 2H | 7.1 |

| -NH₂ | 1.50 (broad) | Singlet | 2H | - |

Interpretation:

-

Ethyl Ester Group: The quartet at approximately 4.12 ppm is characteristic of the -O-CH₂- protons of an ethyl ester, which are deshielded by the adjacent oxygen atom.[3] These protons are split by the neighboring methyl group, resulting in a quartet. The corresponding methyl group appears as a triplet at around 1.25 ppm.

-

Isopropyl Group: The two methyl groups of the isopropyl moiety are diastereotopic due to the adjacent chiral center and are expected to appear as two distinct doublets around 0.90-0.92 ppm. The methine proton of the isopropyl group will be a multiplet further downfield, around 1.75 ppm.

-

Methylene Protons (α to Carbonyl): The two protons on the carbon adjacent to the carbonyl group are diastereotopic and will appear as two separate signals. They will be split by each other (geminal coupling) and by the adjacent methine proton, resulting in complex multiplets, likely doublet of doublets, around 2.35-2.45 ppm.

-

Methine Proton (α to Amine): The proton on the carbon bearing the amino group is expected to be a multiplet around 3.15 ppm, coupled to the adjacent methylene and isopropyl methine protons.

-

Amine Protons: The -NH₂ protons typically appear as a broad singlet and can exchange with deuterium from residual water in the solvent, leading to a diminished or absent signal. Their chemical shift can be highly variable.

Experimental Protocol: ¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

Methodology:

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrument Setup: Tune the spectrometer to the ¹³C frequency.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Spectral Data and Interpretation

The predicted ¹³C NMR chemical shifts are summarized below.[4][5][6][7][8]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C =O | 172.5 |

| -O-C H₂- (ethyl) | 60.5 |

| -C H(NH₂) | 55.0 |

| -C H₂-C=O | 42.0 |

| -C H(CH₃)₂ | 32.0 |

| -CH(C H₃)₂ | 19.5 |

| -CH(C H₃)₂ | 18.5 |

| -C H₃ (ethyl) | 14.2 |

Interpretation:

-

Carbonyl Carbon: The ester carbonyl carbon is the most deshielded, appearing at approximately 172.5 ppm.[9]

-

Oxygen-bearing Carbons: The carbon of the -O-CH₂- group is found around 60.5 ppm, and the carbon attached to the nitrogen (-CH(NH₂)-) is expected around 55.0 ppm.

-

Aliphatic Carbons: The remaining aliphatic carbons appear in the upfield region of the spectrum, with their specific shifts determined by their local electronic environment.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy

For a liquid sample like this compound, the following protocol is standard.

Methodology:

-

Sample Preparation: Place a small drop of the neat liquid sample onto a salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin liquid film.

-

Instrument Setup: Place the salt plates in the sample holder of the FT-IR spectrometer.

-

Data Acquisition: Acquire a background spectrum of the empty salt plates. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted IR Spectral Data and Interpretation

The IR spectrum of this compound is expected to show the following characteristic absorption bands.[10][11][12][13][14]

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3380-3300 (two bands) | Medium |

| C-H Stretch (sp³) | 2960-2850 | Strong |

| C=O Stretch (ester) | ~1735 | Strong |

| N-H Bend | ~1600 | Medium |

| C-O Stretch (ester) | 1300-1000 (two bands) | Strong |

Interpretation:

-

N-H Stretching: The presence of a primary amine (-NH₂) will give rise to two characteristic stretching bands in the 3380-3300 cm⁻¹ region.[15]

-

C-H Stretching: Strong absorptions below 3000 cm⁻¹ are indicative of sp³ C-H bonds in the alkyl portions of the molecule.

-

C=O Stretching: A very strong and sharp absorption band around 1735 cm⁻¹ is the hallmark of the ester carbonyl group.[16]

-

N-H Bending: The scissoring vibration of the primary amine is expected to appear around 1600 cm⁻¹.

-

C-O Stretching: The ester functional group also exhibits two strong C-O stretching vibrations, typically in the 1300-1000 cm⁻¹ region, often referred to as the "fingerprint" region.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and, through fragmentation analysis, the structure of the compound.

Experimental Protocol: Mass Spectrometry

Electron Ionization (EI) is a common technique for the analysis of small, volatile molecules.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC). The sample is vaporized in the ion source.

-

Ionization: The vaporized sample is bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a molecular ion (M⁺•).

-

Fragmentation: The high energy of the ionization process causes the molecular ion to fragment into smaller, charged ions and neutral radicals.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Predicted Mass Spectrum and Fragmentation Pattern

The molecular weight of this compound is 159.23 g/mol .[17] The mass spectrum is expected to show a molecular ion peak at m/z = 159. The fragmentation pattern will be dictated by the stability of the resulting carbocations and neutral losses.[18][19][20][21]

| m/z | Proposed Fragment | Proposed Loss |

| 159 | [M]⁺• | - |

| 114 | [M - OC₂H₅]⁺ | Ethoxy radical |

| 102 | [M - CH(CH₃)₂]⁺• | Isopropyl radical |

| 88 | [CH(NH₂)CH₂COOC₂H₅]⁺ | Isobutene |

| 72 | [M - COOC₂H₅]⁺ | Carboethoxy radical |

Proposed Fragmentation Pathway:

The primary fragmentation pathways for amino acid esters often involve cleavage adjacent to the functional groups.

-

Loss of the Ethoxy Group: Cleavage of the C-O bond of the ester can lead to the loss of an ethoxy radical (•OC₂H₅, 45 Da), resulting in an acylium ion at m/z 114.

-

α-Cleavage to the Amine: Cleavage of the C-C bond adjacent to the nitrogen is a common fragmentation pathway for amines. Loss of the isopropyl group (•CH(CH₃)₂, 43 Da) would yield a fragment at m/z 116. A more likely fragmentation is the loss of the entire side chain next to the amine-bearing carbon.

-

Loss of the Carboethoxy Group: Cleavage of the bond between the α and β carbons to the ester can result in the loss of the carboethoxy radical (•COOC₂H₅, 73 Da), leading to a fragment at m/z 86.

-

McLafferty Rearrangement: While not depicted in the table, a McLafferty rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen is a possibility, though less common for this specific structure.

Summary of Spectral Data

This table provides a consolidated overview of the key predicted spectral data for this compound.

| Technique | Key Observations |

| ¹H NMR | Ethyl group: ~4.12 ppm (q, 2H), ~1.25 ppm (t, 3H). Isopropyl group: ~0.90-0.92 ppm (two d, 6H), ~1.75 ppm (m, 1H). -CH₂-C=O: ~2.35-2.45 ppm (two m, 2H). -CH(NH₂)-: ~3.15 ppm (m, 1H). -NH₂: ~1.50 ppm (broad s, 2H). |

| ¹³C NMR | C=O: ~172.5 ppm. -O-CH₂-: ~60.5 ppm. -CH(NH₂)-: ~55.0 ppm. Aliphatic CH, CH₂, CH₃: 42.0 - 14.2 ppm. |

| IR | N-H stretch: 3380-3300 cm⁻¹ (two bands). C=O stretch: ~1735 cm⁻¹. N-H bend: ~1600 cm⁻¹. C-O stretch: 1300-1000 cm⁻¹. |

| MS (EI) | Molecular Ion [M]⁺•: m/z 159. Major Fragments: m/z 114, 102, 72. |

Conclusion

The comprehensive analysis of predicted ¹H NMR, ¹³C NMR, IR, and MS data provides a robust spectroscopic fingerprint for this compound. This guide serves as a valuable resource for researchers by not only presenting the expected data but also by detailing the experimental protocols and interpretative logic required for the confident structural verification of this important chiral building block. The combination of these techniques allows for an unambiguous confirmation of the molecule's constitution and functional group arrangement, ensuring its quality and suitability for further applications.

References

-

Scientific Research Publishing. (n.d.). Preparation and Characterization of Poly(β-Amino Ester) Capsules for Slow Release of Bioactive Material. Retrieved from [Link]

- Biemann, K., Seibl, J., & Gapp, F. (1959). Mass Spectra of Organic Molecules. I. Ethyl Esters of Amino Acids. Journal of the American Chemical Society, 81(9), 2275–2276.

-

Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

- Havlin, R. H., et al. (1998). Carbon-13 NMR Shielding in the Twenty Common Amino Acids: Comparisons with Experimental Results in Proteins. Journal of the American Chemical Society, 120(13), 3144–3151.

-

University of Colorado Boulder. (n.d.). IR handout.pdf. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of poly(β-amino esters) with and without APTES. Retrieved from [Link]

- PubMed. (1993). Characterization of N-ethoxycarbonyl Ethyl Esters of Amino Acids by Mass Spectrometry.

- ACS Publications. (1959). Mass Spectra of Organic Molecules. I. Ethyl Esters of Amino Acids. Journal of the American Chemical Society, 81(9), 2275-2276.

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Unusual fragmentation of β-linked peptides by ExD tandem Mass Spectrometry. Retrieved from [Link]

- Zagout, G. S., et al. (2006). Identification of Ethylchloroformate Derivatives of Amino Acids and Hydrolysis of Myoglobin and Small Peptides. Journal of the Chinese Chemical Society, 53(6), 1367-1374.

-

University of Zurich. (n.d.). Peptide NMR. Retrieved from [Link]

-

NIST. (n.d.). 2-Butenoic acid, 3-amino-, ethyl ester. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR of compound (I) 1 H-NMR spectroscopies of the ethyl.... Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-amino-4-methylpentanoate. Retrieved from [Link]

-

Spectroscopy Online. (2020). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

-

ResearchGate. (2004). From NMR chemical shifts to amino acid types: Investigation of the predictive power carried by nuclei. Retrieved from [Link]

-

NMRDB. (n.d.). NMR Predict. Retrieved from [Link]

-

University of Leicester. (n.d.). The very basics of NMR of proteins. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

BioMagResBank. (n.d.). I. Average chemical shift values for helix and beta strand classes and subclasses. Retrieved from [Link]

-

PhytoBank. (n.d.). 1H NMR Spectrum (PHY0124895). Retrieved from [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

Doc Brown's Chemistry. (2026). database C-13 NMR SPECTROSCOPY INDEX. Retrieved from [Link]

-

MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

Chemguide. (n.d.). interpreting infra-red spectra. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Visualizer loader [nmrdb.org]

- 3. chem.uzh.ch [chem.uzh.ch]

- 4. feh.scs.illinois.edu [feh.scs.illinois.edu]

- 5. researchgate.net [researchgate.net]

- 6. dbt.univr.it [dbt.univr.it]

- 7. I. Average chemical shift values for helix and beta strand classes and subclasses [bmrb.io]

- 8. database C-13 NMR SPECTROSCOPY INDEX carbon-13 nuclear magnetic resonance spectra analysis interpretation of spectrum data analysis investigating molecular structure of organic compounds Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 9. mdpi.com [mdpi.com]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. www1.udel.edu [www1.udel.edu]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 15. Preparation and Characterization of Poly(β-Amino Ester) Capsules for Slow Release of Bioactive Material [scirp.org]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. Ethyl 3-amino-4-methylpentanoate | C8H17NO2 | CID 12859677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. chimia.ch [chimia.ch]

- 19. scribd.com [scribd.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. chemistry.miamioh.edu [chemistry.miamioh.edu]

Technical Guide: Safety and Handling of (S)-3-Amino-4-methylpentanoic Acid Ethyl Ester

Executive Summary

(S)-3-Amino-4-methylpentanoic acid ethyl ester (also known as Ethyl

This guide addresses the specific handling requirements for this compound, distinguishing between its stable Hydrochloride Salt form (commercial standard) and its reactive Free Base form (in-situ intermediate). The primary risks involve hydrolytic instability, carbamate formation upon CO

Chemical Identity & Properties

| Property | Hydrochloride Salt (Standard) | Free Base (Reactive) |

| CAS Number | 864871-50-1 | 142342-78-7 |

| Formula | C | C |

| MW | 195.69 g/mol | 159.23 g/mol |

| Physical State | White to off-white crystalline solid | Colorless to pale yellow oil |

| Solubility | Water, Methanol, DMSO | DCM, EtOAc, Et |

| Hygroscopicity | Moderate (deliquescent in high humidity) | High (absorbs atmospheric CO |

Key Structural Feature:

The molecule possesses a stereocenter at the

Hazard Identification & Risk Assessment

GHS Classification (HCl Salt)

Based on analogous

-

Signal Word: WARNING

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Specific Chemical Hazards[2]

-

Aminolysis/Cyclization: In the free base form, the amine can attack the ester group intermolecularly (oligomerization) or intramolecularly (though

-lactam formation is strained and less likely than -

Carbamate Formation: The free primary amine reacts rapidly with atmospheric CO

to form solid carbamates, often mistaken for degradation or precipitation. -

Hydrolysis: The ethyl ester is susceptible to acid/base-catalyzed hydrolysis, yielding the parent amino acid which may have different solubility and reactivity profiles.

Safe Handling Protocols

Engineering Controls

-

Solids (HCl Salt): Handle in a chemical fume hood with a face velocity of >0.5 m/s. Use an antistatic weighing funnel to prevent dispersal of fine crystalline dust.

-

Liquids (Free Base): Strict Inert Atmosphere Required. Handle only within a nitrogen/argon glovebox or using Schlenk lines.

Personal Protective Equipment (PPE)

-

Eye/Face: Chemical splash goggles (ANSI Z87.1).

-

Skin: Nitrile gloves (minimum thickness 0.11 mm). Double gloving is recommended when handling the free base oil to prevent skin absorption.

-

Respiratory: If handling large quantities (>100 g) outside a glovebox, use a P95 particulate respirator.

Protocol: Generation of the Free Base

Researchers often purchase the stable HCl salt but require the free base for nucleophilic coupling reactions. The following protocol ensures safety and purity.

Figure 1: Workflow for converting the stable HCl salt to the reactive free base. Note the temperature control to prevent ester hydrolysis.

Storage & Stability

Storage Conditions

-

HCl Salt:

-

Temp: 2–8°C (Short term), -20°C (Long term).

-

Atmosphere: Store in a tightly sealed container. Desiccants (silica gel packets) are recommended in the secondary containment.

-

-

Free Base:

-

Temp: -20°C or lower.

-

Atmosphere: Inert Gas Only (Argon/Nitrogen).

-

Container: Amber glass vials with Teflon-lined caps or Schlenk flasks.

-

Shelf Life

-

HCl Salt: >2 years if kept dry and cold.

-

Free Base: <1 week recommended. Prepare fresh for each experiment to avoid carbamate formation or oligomerization.

Emergency Procedures

Spill Response Decision Tree

Figure 2: Decision logic for cleaning up spills. The use of a weak acid wash helps neutralize residual amines and eliminate odors.

First Aid

-

Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[1] Seek medical attention immediately (amines can cause corneal edema).

-

Skin Contact: Wash with soap and water.[1] If irritation persists (redness/blistering), seek medical advice.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

Waste Disposal

-

Classification: Hazardous Chemical Waste (Irritant).

-

Protocol: Dissolve in a combustible solvent (e.g., acetone or ethanol) and dispose of via a licensed incineration contractor.

-

Do NOT: Flush down drains. The compound has potential aquatic toxicity (generic to cationic surfactants/amines).

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12859677, Ethyl 3-amino-4-methylpentanoate. Retrieved from [Link][2]

Sources

Technical Guide: Discovery and Synthesis of (S)-3-Amino-4-methylpentanoic Acid Ethyl Ester

Executive Summary

Compound: (S)-3-Amino-4-methylpentanoic acid ethyl ester

Synonyms: Ethyl (S)-

This technical guide details the structural significance and synthetic accessibility of this compound. As a

Part 1: Structural Significance & Pharmacophore Utility

The transition from an

Key Properties:

-

Proteolytic Stability: Unlike natural

-peptides, oligomers containing this ester are resistant to common peptidases (trypsin, pepsin), extending in vivo half-life. -

Foldamer Formation:

-peptides derived from this ester spontaneously fold into stable helices (e.g., the -

Lipophilicity: The isobutyl side chain combined with the ethyl ester terminus provides significant lipophilicity (

), enhancing membrane permeability for drug candidates.

Part 2: Synthetic Pathways (The "Discovery" Routes)

Route A: The Arndt-Eistert Homologation (Chemical Standard)

This is the "Gold Standard" for discovery-scale synthesis. It converts N-protected L-leucine directly to the

Mechanism:

-

Activation: L-Leucine is converted to a mixed anhydride.

-

Diazotization: Reaction with diazomethane yields an

-diazoketone.[9][10] -

Wolff Rearrangement: Silver-catalyzed rearrangement generates a ketene intermediate.[10]

-

Nucleophilic Attack: Ethanol traps the ketene to form the ethyl ester.

Route B: Enzymatic Kinetic Resolution (Scalable Alternative)

For multi-gram or kilogram scale, chemical synthesis of the racemate followed by enzymatic resolution using Candida antarctica Lipase B (CAL-B) is often preferred to avoid hazardous diazomethane.

Part 3: Detailed Experimental Protocols

Protocol 1: Arndt-Eistert Homologation (Stereoselective)

Note: This protocol requires strict safety measures due to the use of Diazomethane.

Reagents:

-

N-Boc-L-Leucine (10 mmol)

-

Isobutyl chloroformate (11 mmol)

-

N-Methylmorpholine (NMM) (11 mmol)

-

Diazomethane (excess, in Et2O)

-

Silver Benzoate (catalyst)

-

Anhydrous Ethanol

Step-by-Step Methodology:

-

Mixed Anhydride Formation:

-

Dissolve N-Boc-L-Leucine in anhydrous THF at -15°C under Argon.

-

Add NMM followed dropwise by Isobutyl chloroformate.

-

Stir for 15 minutes. A white precipitate (NMM·HCl) will form.[9]

-

-

Diazoketone Synthesis:

-

Filter the mixture rapidly (cold) to remove salts or cannulate the supernatant into a pre-prepared solution of diazomethane in diethyl ether (0°C).

-

Critical: Maintain 0°C. Stir for 3 hours, then allow to warm to room temperature overnight.

-

Quench excess diazomethane with a few drops of acetic acid (until yellow color fades).

-

Evaporate solvent to yield the crude diazoketone (pale yellow oil).

-

-

Wolff Rearrangement (The Homologation):

-

Dissolve the crude diazoketone in anhydrous Ethanol (this serves as the solvent and nucleophile).

-

Add Triethylamine (1.1 eq) and Silver Benzoate (0.1 eq) dissolved in triethylamine.

-

Observation: Evolution of Nitrogen gas (

) indicates reaction progress. -

Stir in the dark (silver is photosensitive) at room temperature for 4–6 hours.

-

-

Purification:

-

Filter through a Celite pad to remove silver residues.

-

Concentrate the filtrate.

-

Purify via flash chromatography (Hexanes/Ethyl Acetate 4:1).

-

Yield Expectation: 70–85% overall.

Stereochemical Outcome: >99%

Protocol 2: Enzymatic Resolution (Racemic Resolution)

Reagents:

-

Racemic Ethyl 3-amino-4-methylpentanoate

-

Candida antarctica Lipase B (Novozym 435)[11]

-

Ethyl Acetate (Solvent & Acyl Donor)

Methodology:

-

Dissolve racemic amine in Ethyl Acetate.

-

Add immobilized CAL-B (Novozym 435).[11]

-

Shake at 30°C. The enzyme selectively acetylates the (R)-enantiomer, leaving the (S)-amine untouched.

-

Monitor by Chiral HPLC.[11] Stop when conversion reaches 50%.

-

Filter enzyme. Acidify organic layer and extract the (S)-amine into the aqueous phase (as salt), leaving the (R)-amide in the organic layer.

-

Basify aqueous layer and extract this compound.

Part 4: Visualization of Pathways

Diagram 1: Arndt-Eistert Mechanism & Workflow

This diagram illustrates the flow from L-Leucine to the target Beta-amino ester, highlighting the critical Wolff Rearrangement step.

Caption: The Arndt-Eistert homologation pathway utilizing ethanol as the nucleophile to directly access the ethyl ester.

Diagram 2: Comparative Process Efficiency

A logic flow comparing the decision-making process between Chemical Synthesis and Enzymatic Resolution.

Caption: Decision matrix for selecting the synthesis route based on scale and safety requirements.

Part 5: Data Summary & Quality Control

Table 1: Method Comparison

| Parameter | Arndt-Eistert Homologation | Enzymatic Kinetic Resolution |

| Starting Material | L-Leucine (Natural, Cheap) | Racemic |

| Reagent Cost | High (Ag catalyst, Diazomethane prep) | Low (Lipase is reusable) |

| Safety Profile | High Risk (Explosive intermediates) | Green/Safe |

| Enantiomeric Excess | >99% (S) | >98% (S) (at 50% conversion) |

| Yield | 70–85% | Max 50% (theoretical) |

| Primary Application | Drug Discovery / Med Chem | Process Chemistry / Manufacturing |

Quality Control: Self-Validating Systems

To ensure the "Trustworthiness" of the protocol, the following analytical checkpoints must be met:

-

Optical Rotation:

-

Literature Value:

(c=1.0, EtOH) for the N-Cbz derivative [Ref 3]. -

Validation: If rotation is zero or positive (for protected variants), racemization occurred during the mixed anhydride step.

-

-

NMR Verification (

H NMR, 400 MHz, CDCl-

Look for the ABX system of the

-methylene protons (approx 2.3–2.5 ppm). -

Confirm the Ethyl quartet (4.1 ppm) and triplet (1.2 ppm).

-

Verify the Isobutyl doublet (0.9 ppm).

-

-

Chiral HPLC:

-

Column: Chiralcel OD-H or AD-H.

-

Mobile Phase: Hexane/IPA (90:10).

-

Criterion: Single peak >99.5% area.[7]

-

References

-

Podlech, J., & Seebach, D. (1995).[10] "The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides." Angewandte Chemie International Edition in English, 34(4), 471–472.

-

Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173–180.

-

Appella, D. H., et al. (1999). "Beta-peptide foldamers: Robust helix formation in a new family of beta-amino acid oligomers." Journal of the American Chemical Society, 121(26), 6206–6212.

-

Liljeblad, A., & Kanerva, L. T. (2006).

-amino acids." Tetrahedron, 62(25), 5831–5854.

Sources

- 1. prepchem.com [prepchem.com]

- 2. (S)-3-Amino-4-methyl-pentanoic acid | CymitQuimica [cymitquimica.com]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Ethyl 3-amino-4-methylpentanoate | C8H17NO2 | CID 12859677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. almacgroup.com [almacgroup.com]

- 8. Arndt–Eistert reaction [chemistrynewlight.blogspot.com]

- 9. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 10. Arndt-Eistert Synthesis [organic-chemistry.org]

- 11. research.tudelft.nl [research.tudelft.nl]

A Technical Guide to (S)-3-Amino-4-methylpentanoic Acid Ethyl Ester: From Natural Precursors to Synthetic Applications

This technical guide provides a comprehensive overview of (S)-3-amino-4-methylpentanoic acid ethyl ester, a chiral building block of significant interest to researchers and professionals in drug development. While the direct natural occurrence of this specific ethyl ester is not documented, its parent carboxylic acid is a known metabolite. This guide will delve into the natural origins of the core molecular scaffold, detail robust synthetic methodologies for the preparation of the ethyl ester, provide protocols for its characterization, and discuss its applications in medicinal chemistry.

Introduction: The Significance of β-Amino Acids

In the landscape of biologically active molecules, β-amino acids represent a critical class of compounds. Structurally distinct from their proteinogenic α-amino acid counterparts by the presence of an additional carbon atom between the amino and carboxyl groups, this feature imparts unique conformational properties and, notably, resistance to enzymatic degradation. The incorporation of β-amino acids into peptide backbones can induce stable secondary structures, a property keenly exploited in the design of novel therapeutics. (S)-3-amino-4-methylpentanoic acid, a chiral β-amino acid, serves as a valuable synthon in this context, with its ethyl ester being a frequently utilized derivative for further chemical elaboration.

Natural Occurrence and Biosynthesis of the Parent Acid

While this compound is primarily a synthetic target, its parent acid, (S)-3-amino-4-methylpentanoic acid (also known as β-leucine), is a naturally occurring metabolite.

Biosynthesis via Leucine 2,3-aminomutase

The biosynthesis of 3-amino-4-methylpentanoic acid from the common α-amino acid L-leucine is catalyzed by the enzyme leucine 2,3-aminomutase. This enzyme facilitates an intramolecular transfer of the amino group from the α-carbon to the β-carbon. This transformation has been identified in various organisms, from bacteria to humans, where it plays a role in amino acid catabolism.

Diagram: Biosynthesis of (S)-3-Amino-4-methylpentanoic Acid

Caption: A representative synthetic route from L-leucine.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative, hypothetical procedure based on established chemical transformations for the synthesis of β-amino esters from α-amino acids.

Step 1: N-Protection of L-Leucine

-

Dissolve L-leucine (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium hydroxide (2.5 eq) and stir until dissolved.

-

Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Acidify the reaction mixture with 1M HCl to pH 2 and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-L-leucine.

Step 2: Arndt-Eistert Homologation

-

Dissolve N-Cbz-L-leucine (1.0 eq) in anhydrous THF and cool to -15 °C.

-

Add N-methylmorpholine (1.1 eq) followed by the dropwise addition of isobutyl chloroformate (1.1 eq). Stir for 15 minutes.

-

In a separate flask, prepare a solution of diazomethane in diethyl ether and add it slowly to the mixed anhydride solution at -15 °C.

-

Allow the reaction to warm to room temperature and stir for 3 hours.

-

Concentrate the crude diazoketone solution under reduced pressure.

-

Dissolve the residue in methanol and add silver benzoate (0.1 eq). Stir at room temperature until nitrogen evolution ceases.

-

Filter the reaction mixture, concentrate, and purify by silica gel chromatography to yield the N-Cbz-β-amino acid methyl ester.

Step 3: Transesterification and Deprotection

-

Dissolve the N-Cbz-β-amino acid methyl ester (1.0 eq) in absolute ethanol.

-

Add a catalytic amount of sulfuric acid and reflux for 6 hours.

-

Neutralize the reaction with a saturated solution of sodium bicarbonate and extract with ethyl acetate.

-

Dry the organic layer, filter, and concentrate to yield the N-Cbz-β-amino acid ethyl ester.

-

Dissolve the protected ester in ethanol and add 10% Pd/C catalyst.

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until TLC indicates complete deprotection.

-

Filter the reaction mixture through Celite and concentrate the filtrate to yield this compound.

Characterization and Quality Control

Thorough characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound.

Spectroscopic Data (Hypothetical)

The following table summarizes the expected spectroscopic data for this compound.

| Technique | Expected Data |

| ¹H NMR | δ (ppm): 4.12 (q, 2H, OCH₂CH₃), 3.10 (m, 1H, CHN), 2.35 (m, 2H, CH₂COO), 1.70 (m, 1H, CH(CH₃)₂), 1.60 (br s, 2H, NH₂), 1.25 (t, 3H, OCH₂CH₃), 0.90 (d, 6H, CH(CH₃)₂) |

| ¹³C NMR | δ (ppm): 173.0 (C=O), 60.5 (OCH₂), 55.0 (CHN), 42.0 (CH₂COO), 32.0 (CH(CH₃)₂), 19.0 (CH(CH₃)₂), 14.2 (OCH₂CH₃) |

| IR (neat) | ν (cm⁻¹): 3380 (N-H stretch), 2960 (C-H stretch), 1730 (C=O stretch, ester), 1180 (C-O stretch) |

| MS (ESI+) | m/z: 160.1 [M+H]⁺ |

Chiral Purity Analysis

The enantiomeric excess (ee) of the final product should be determined to ensure the stereochemical integrity has been maintained throughout the synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for this analysis.

Protocol: Chiral HPLC Analysis

-

Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H or Chiralpak AD-H).

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of a basic additive like diethylamine (0.1%) for improved peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Procedure: Dissolve a small sample of the final product in the mobile phase and inject it into the HPLC system. The two enantiomers will have different retention times, allowing for the determination of the enantiomeric excess by comparing the peak areas.

Applications in Drug Development

This compound is a valuable building block in medicinal chemistry. Its most prominent application is as a key intermediate in the synthesis of (S)-Pregabalin , an anticonvulsant and analgesic drug. The chiral center in the β-amino ester is crucial for the biological activity of the final drug molecule.

Conclusion

While not a naturally occurring molecule in its own right, this compound is intrinsically linked to natural product chemistry through its parent acid. This guide has provided a comprehensive overview of its natural precursor's biosynthesis, detailed a robust synthetic strategy, and outlined the necessary analytical techniques for its characterization. For researchers and professionals in drug development, a thorough understanding of this chiral building block, from its origins to its application, is crucial for the successful design and synthesis of novel therapeutics.

References

-

Gotor, V., et al. (2008). Enzymatic Resolution of β-Amino Methyl Esters using Lipase B from Candida antarctica. AIP Conference Proceedings. [Link]

-

Kadam, S. T., et al. (2009). A Convenient Synthesis of Amino Acid Methyl Esters. Letters in Organic Chemistry. [Link]

-

Palomo, C., et al. (2004). Asymmetric synthesis of beta-amino esters by aza-Michael reaction of alpha,beta-unsaturated amides using (S,S)-(+)-pseudoephedrine as chiral auxiliary. The Journal of Organic Chemistry. [Link]

-

PubChem. Ethyl 3-amino-4-methylpentanoate. National Center for Biotechnology Information. [Link]

(S)-3-Amino-4-methylpentanoic acid ethyl ester stereochemistry

An In-Depth Technical Guide to the Stereochemistry of (S)-3-Amino-4-methylpentanoic acid ethyl ester

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a critical chiral building block in modern synthetic chemistry, most notably as a key intermediate in the synthesis of pharmacologically active molecules such as Pregabalin. The biological activity of the final active pharmaceutical ingredient (API) is intrinsically linked to the precise stereochemical configuration of this precursor. This guide provides a comprehensive technical overview of the stereochemistry of this compound, focusing on stereoselective synthesis strategies, rigorous analytical methods for stereochemical verification, and the underlying principles that govern these processes. Authored from the perspective of a Senior Application Scientist, this document emphasizes the causality behind methodological choices, ensuring that each protocol is presented as a self-validating system for robust and reproducible results in a drug development context.

Introduction: The Imperative of Chirality in Drug Design

In pharmaceutical sciences, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a fundamental determinant of biological function. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles. The β-amino acid derivative, 3-amino-4-methylpentanoic acid, is a prime example. While its (S)-enantiomer is a precursor to the potent anticonvulsant and analgesic drug Pregabalin, the (R)-enantiomer is significantly less active.[1]

Therefore, the synthesis and quality control of its ethyl ester derivative must be rigorously controlled to ensure the exclusive presence of the desired (S)-stereoisomer. This guide delves into the core strategies employed to achieve and confirm the stereochemical integrity of this vital intermediate.

Stereoselective Synthesis: Pathways to Enantiopurity

Achieving high enantiomeric excess (e.e.) is the primary goal in the synthesis of this compound. The choice of synthetic route is often a balance between efficiency, scalability, cost, and the desired level of purity. The two predominant strategies are enzymatic kinetic resolution and asymmetric synthesis.

Enzymatic Kinetic Resolution: Leveraging Biocatalysis

Enzymatic kinetic resolution is a powerful and widely adopted industrial method. It relies on the high stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer in a racemic mixture, allowing for the separation of the two.

Causality of Method Choice: Lipases are favored due to their operational stability, broad substrate tolerance, and high enantioselectivity under mild reaction conditions (neutral pH, room temperature), which minimizes the risk of side reactions like racemization. This method is particularly advantageous for large-scale production due to its efficiency and environmental compatibility.[1][2]

Workflow: Enzymatic Hydrolysis of a Racemic Diester

A common industrial approach involves the resolution of a racemic diester intermediate, such as diethyl 2-(1-cyano-3-methylbutyl)malonate.[1] The lipase selectively hydrolyzes one ester group of the (S)-enantiomer, creating a carboxylic acid that can be easily separated from the unreacted (R)-enantiomer.

Caption: Chemo-enzymatic synthesis of the target molecule via kinetic resolution.

Protocol 2.1: Lipase-Mediated Kinetic Resolution

-

Reaction Setup: A buffered aqueous solution (e.g., phosphate buffer, pH 7.0) is charged with the racemic diester precursor.

-

Enzyme Addition: An immobilized lipase, such as Thermomyces lanuginosus or a Talaromyces thermophilus lipase mutant, is added.[1][2] Immobilization (e.g., as cross-linked enzyme aggregates, CLEAs) is crucial for industrial applications as it facilitates enzyme recovery and reuse.[1]

-

pH Control: The reaction is maintained at a constant pH (e.g., 7.0) by the automated addition of a base (e.g., 4 M NaOH). The consumption of base is a direct measure of the reaction progress.[2]

-

Monitoring: The reaction is monitored by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine conversion and enantiomeric excess.

-

Workup: Once ~50% conversion is reached (the theoretical maximum for a kinetic resolution), the immobilized enzyme is filtered off. The aqueous phase, containing the salt of the desired (S)-acid, is separated from the organic phase containing the unreacted (R)-ester.

-

Isolation: The aqueous phase is acidified to protonate the carboxylic acid, which is then extracted into an organic solvent.

-

Conversion: The isolated (S)-cyano acid intermediate undergoes subsequent chemical transformations (e.g., decarboxylation, reduction of the nitrile, and esterification) to yield the final product.